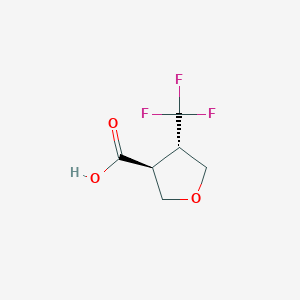

(3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid

説明

(3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid is a chiral tetrahydrofuran derivative featuring a trifluoromethyl (-CF₃) substituent at the 4-position and a carboxylic acid (-COOH) group at the 3-position. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and bioavailability in drug candidates .

特性

IUPAC Name |

(3S,4S)-4-(trifluoromethyl)oxolane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O3/c7-6(8,9)4-2-12-1-3(4)5(10)11/h3-4H,1-2H2,(H,10,11)/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSILWYQDXGCRS-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be achieved through photoredox catalysis, where visible light is used to drive the reaction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale radical trifluoromethylation processes. These methods are optimized for high yield and purity, utilizing advanced photoredox catalysts and efficient reaction conditions to ensure scalability and cost-effectiveness .

化学反応の分析

Types of Reactions

(3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Photoredox catalysts are often employed to facilitate these transformations under mild conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .

科学的研究の応用

(3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:

Biology: Its unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.

作用機序

The mechanism of action of (3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in metabolic pathways and cellular processes, contributing to the compound’s biological effects .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of (3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid with related compounds:

Key Observations:

- Molecular Weight and Substituents: The trifluoromethyl group increases molecular weight compared to non-fluorinated analogs (e.g., tetrahydrofuran-3-carboxylic acid: 116.12 vs. ~184.1 for the target compound). This group also enhances lipophilicity, which improves membrane permeability in drug candidates .

- Melting Points : The pyridine analog (4-(trifluoromethyl)-3-pyridinecarboxylic acid) has a defined melting point (147°C) , whereas tetrahydrofuran derivatives often exhibit lower melting points due to reduced aromaticity.

- Stereochemical Complexity : The (3S,4S) configuration introduces chirality, which is critical for enantioselective interactions in biological systems. This contrasts with simpler analogs like tetrahydrofuran-3-carboxylic acid, which lacks stereochemical complexity .

Limitations and Challenges

- Synthetic Complexity : The stereoselective synthesis of (3S,4S)-configured compounds may yield complex byproducts, as seen in attempts to prepare 3-methyl-2,5-dihydrofuran .

- Safety and Handling : Fluorinated compounds often require specialized handling (e.g., ventilation, protective gloves) to mitigate exposure risks .

生物活性

(3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid, with the CAS number 956398-58-6, is a compound characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This article explores the biological properties of this compound, including its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid is CHFO. The trifluoromethyl group (-CF) enhances the compound's lipophilicity and metabolic stability, which are critical for its biological efficacy.

The trifluoromethyl group contributes to the compound's ability to form halogen bonds and hydrogen bonds with biological macromolecules. This characteristic is essential for increasing interactions with target proteins, thereby enhancing biological activity. Studies indicate that compounds containing trifluoromethyl groups often exhibit improved potency in inhibiting enzymes such as cholinesterases and cyclooxygenases due to these interactions .

Enzyme Inhibition

Research has shown that (3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid exhibits inhibitory effects on several key enzymes:

- Cholinesterases : The compound has demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC values reported in the range of 10.4 to 19.2 μM .

- Cyclooxygenase-2 (COX-2) : The presence of the trifluoromethyl group enhances the compound's ability to inhibit COX-2, an enzyme involved in inflammation and pain pathways .

Cytotoxicity

In vitro studies have indicated that (3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and Hek293-T cells. The cytotoxicity is attributed to its ability to interfere with cellular processes through enzyme inhibition and other mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to (3S,4S)-4-(Trifluoromethyl)tetrahydrofuran-3-carboxylic acid:

- Study on Enzyme Inhibition : A study evaluated a series of trifluoromethyl-substituted compounds for their inhibitory effects on cholinesterases and COX enzymes. It was found that modifications in the structure could lead to significant variations in activity levels .

- Cytotoxicity Assessments : Another research focused on assessing the cytotoxic effects of various derivatives on cancer cell lines. The findings indicated that compounds with stronger electron-withdrawing groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .

Summary Table of Biological Activities

| Biological Activity | Target Enzyme/Cell Line | IC Value |

|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 10.4 μM |

| BChE Inhibition | Butyrylcholinesterase | 19.2 μM |

| COX-2 Inhibition | Cyclooxygenase-2 | Moderate Activity |

| Cytotoxicity | MCF-7 Cell Line | Significant Activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。